Home > Products > Screening Compounds P104679 > 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide - 533872-47-8

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog Number: EVT-3133259
CAS Number: 533872-47-8
Molecular Formula: C23H19ClN4O4S
Molecular Weight: 482.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)

    Compound Description: This compound is part of a series of oxadiazole analogues investigated for their antiproliferative and antimicrobial activities. It demonstrated notable anticancer activity, particularly against HOP-92 (Non-Small Cell Lung Cancer) cells, with a 34.14% growth inhibition at 10 µM concentration. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide (Compound 36)

    Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It displayed notable potency and selectivity towards CRAC channels, demonstrating a remarkable pharmacokinetic profile and an excellent safety profile in preclinical studies. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

    Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a methanesulfonamide group and a complex sulfonylmethyl side chain. Its crystal structure reveals key structural features including dihedral angles and hydrogen bonding patterns. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

    Compound Description: This compound represents a hybrid ring system incorporating both thiazole and oxadiazole rings. It displayed significant antibacterial activities. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a–i)

    Compound Description: This series of compounds were synthesized and evaluated as potential alkaline phosphatase inhibitors. These compounds incorporate a benzamide group linked to the oxadiazole ring through a methylene bridge. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

    Compound Description: This compound, featuring a thioxo-oxadiazole ring and a chlorobenzamide group, was analyzed for its crystal structure, highlighting key features like dihedral angles and hydrogen bonding interactions. []

Substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides (11a-n)

    Compound Description: This series of compounds, synthesized via a multistep process, were investigated for their anti-inflammatory and anticancer properties. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

    Compound Description: A new thermodynamically stable crystalline modification of this compound was developed, highlighting its potential for stable suspension formulations. []

4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

    Compound Description: This compound, featuring both 1,2,4-oxadiazole and 1,3,4-thiadiazole rings, exhibited strong nematocidal activity against Bursaphelenchus xylophilus. []

N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

    Compound Description: This compound, similar to 4i, demonstrated good nematocidal activity against Bursaphelenchus xylophilus. It also shares the 1,2,4-oxadiazole and 1,3,4-thiadiazole rings, differing only in a methoxy substitution on the benzamide group compared to 4i. []

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methoxyaniline (4g)

    Compound Description: This compound exhibited significant anticancer activity against a broad range of NCI cancer cell lines, with exceptional activity against SNB-75, MDA-MB-231/ATCC, and T-47D cell lines. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

    Compound Description: This complex compound, synthesized through a multistep reaction, incorporates multiple heterocyclic rings, including a 1,3,4-oxadiazole ring. The compound's structure was confirmed by 1H NMR, mass spectrometry, IR, and elemental analysis. []

1-Ethyl-7-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one (O-1)

    Compound Description: This compound, derived from nalidixic acid, features a 1,3,4-oxadiazole ring fused with a naphthyridine system. It was synthesized and characterized using various spectroscopic techniques. []

    Compound Description: This iridium (III) complex incorporates an oxadiazole-substituted benzamide ligand (PhOXD) and exhibits green phosphorescent emission. It was investigated for its application in highly efficient organic light-emitting diodes (OLEDs). []

    Compound Description: This iridium (III) complex, similar to compound 1, contains an oxadiazole-substituted amide ligand (POXD) and exhibits efficient green phosphorescent emission. It was studied for its application in OLEDs and showed even better performance than compound 1. []

2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1)

    Compound Description: This compound is a 2,5-disubstituted 1,3,4-oxadiazole derivative investigated for its anticonvulsant activity. []

1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)urea (2)

    Compound Description: This compound is another 2,5-disubstituted 1,3,4-oxadiazole derivative evaluated for its anticonvulsant properties. []

N-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)hydrazinecarboxamide (3)

    Compound Description: This compound, part of the same series as compounds 1 and 2, is also a 2,5-disubstituted 1,3,4-oxadiazole derivative assessed for its anticonvulsant activity. []

N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde)-semicarbazones (4a-f)

    Compound Description: This series of compounds represents a series of semicarbazone derivatives incorporating the 1,3,4-oxadiazole ring. These compounds were also investigated for their anticonvulsant potential. []

N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)ethanone]-semicarbazone (5a-d)

    Compound Description: This series of compounds, similar to the 4a-f series, comprises semicarbazone derivatives containing the 1,3,4-oxadiazole ring. They were evaluated for their anticonvulsant activity. []

N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)(phenyl)methanone]-semicarbazones (6a-d)

    Compound Description: This series, encompassing semicarbazone derivatives with a 1,3,4-oxadiazole ring, was investigated for its anticonvulsant activity. Compound 6b demonstrated particularly potent activity within this series. []

    Compound Description: This compound is synthesized by reacting a chloro-substituted hydrazide with acetylacetone, showcasing its role as an intermediate compound in a series of reactions. []

    Compound Description: This compound is obtained through a reaction with aniline, highlighting its position as an intermediate in a multistep synthesis. []

5-(3,5-dihalogeno-4-methoxyphenyl)-3H-[1,3,4]oxadiazol-2-thiones (8a,b)

    Compound Description: This series of compounds features a thione-substituted 1,3,4-oxadiazole ring with a dihalogeno-methoxyphenyl group. These compounds are synthesized via heterocyclization and serve as intermediates in further reactions. []

2-(3,5-dihalogeno-4-methoxy-phenyl)-5-alkylsulfanyl-[1,3,4]oxadiazoles (9a-e)

    Compound Description: This series of compounds features a 1,3,4-oxadiazole ring substituted with an alkylsulfanyl group and a dihalogeno-methoxyphenyl group. These compounds were synthesized via alkylation and exhibited growth stimulant properties. []

1-methyl-4-[5-(1-substitutednaphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]piperazines (4a-c)

    Compound Description: This series of compounds features a piperazine ring linked to a 1,3,4-oxadiazole ring, which is further connected to a substituted naphthofuran system. These compounds were synthesized and characterized for their potential biological activities. []

1-benzyl-4-(5-(1-substitutednaphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2-yl)piperazines (5a-c)

    Compound Description: This series of compounds is structurally similar to the 4a-c series, featuring a piperazine ring linked to a 1,3,4-oxadiazole ring, which is connected to a substituted naphthofuran system. The key difference lies in the benzyl substitution on the piperazine ring. []

1-(5-(1-substituted-naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenylpiperazines (6a-c)

    Compound Description: This series of compounds also shares structural similarities with the 4a-c and 5a-c series. It features a piperazine ring linked to a 1,3,4-oxadiazole ring, which is connected to a substituted naphthofuran system. The distinguishing feature is the phenyl substitution on the piperazine ring. []

Derivatives of 1,2-bis-sulfonamide

    Compound Description: This research investigates various derivatives of 1,2-bis-sulfonamide as potential modulators of chemokine receptors. These compounds feature a central sulfonamide group with varying substitutions, exploring their structure-activity relationships. []

2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine (L694247)

    Compound Description: This compound is a 5-HT1F receptor agonist studied for its binding affinity in the context of migraine research. []

N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1-biphenyl]-4-carboxamide hydrochloride (GR127935)

    Compound Description: This compound is a 5-HT1 receptor antagonist investigated for its binding affinity and potential role in migraine treatment. []

2,3,6,7-tetrahydro-1'-methyl-5-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carbonyl]furo[2,3-f]indole-3-spiro-4'-piperidine hydrochloride (SB224289)

    Compound Description: This compound is another 5-HT1 receptor antagonist investigated for its binding affinity and potential therapeutic applications in migraine. []

Properties

CAS Number

533872-47-8

Product Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C23H19ClN4O4S

Molecular Weight

482.94

InChI

InChI=1S/C23H19ClN4O4S/c1-28(15-16-7-3-2-4-8-16)33(30,31)18-13-11-17(12-14-18)21(29)25-23-27-26-22(32-23)19-9-5-6-10-20(19)24/h2-14H,15H2,1H3,(H,25,27,29)

InChI Key

XSKDFNVFIHBGSJ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.